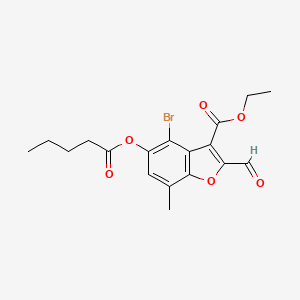![molecular formula C19H25NO2 B6612179 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide CAS No. 1060816-61-6](/img/structure/B6612179.png)
3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide
Overview
Description
3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide, also known as 3-methylphenyl-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetamide, is a compound that has been studied for its potential applications in scientific research. It is a tricyclic hydroxyamide derivative of 3-methylphenyl and has been found to possess a range of biochemical and physiological effects. In 3.1.13,7]decane-1-acetamide will be discussed.
Scientific Research Applications
3-hydroxy-N-(3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamideyl)tricyclo[3.3.1.13,7]decane-1-acetamide has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-oxidant properties. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use as an insect repellent and as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamideyl)tricyclo[3.3.1.13,7]decane-1-acetamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory process and by scavenging reactive oxygen species. It has also been found to interact with certain receptors, such as the serotonin and adenosine receptors, which may be involved in its anti-inflammatory, analgesic, and anti-oxidant effects.
Biochemical and Physiological Effects
3-hydroxy-N-(3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamideyl)tricyclo[3.3.1.13,7]decane-1-acetamide has been found to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory, analgesic, and anti-oxidant properties. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory process and to interact with certain receptors, such as the serotonin and adenosine receptors. In vivo studies have demonstrated that it can reduce inflammation and pain, as well as improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 3-hydroxy-N-(3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamideyl)tricyclo[3.3.1.13,7]decane-1-acetamide in lab experiments include its relatively low cost and its availability in a variety of forms. It is also relatively easy to synthesize and can be stored at room temperature. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been found to interact with a variety of receptors.
Future Directions
For the use of 3-hydroxy-N-(3-Hydroxy-N-(3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamideyl)tricyclo[3.3.1.13,7]decane-1-acetamideyl)tricyclo[3.3.1.13,7]decane-1-acetamide include further research into its mechanism of action, the development of more specific compounds, the exploration of its potential use in the treatment of various diseases, and the investigation of its potential use as an insect repellent. Additionally, further studies are needed to better understand its effects on cognitive function and its potential as an inhibitor of acetylcholinesterase.
Synthesis Methods
3-hydroxy-N-(3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamideyl)tricyclo[3.3.1.13,7]decane-1-acetamide can be synthesized from 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamideyl tricyclo[3.3.1.13,7]decane-1-acetamide by reaction with sodium hydroxide in ethanol. The reaction yields a white solid which is then recrystallized from ethyl acetate to obtain the desired compound. The reaction is carried out at room temperature and the yield is approximately 80%.
properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-3-2-4-16(5-13)20-17(21)11-18-7-14-6-15(8-18)10-19(22,9-14)12-18/h2-5,14-15,22H,6-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNYWPPXUIWLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164841 | |
| Record name | 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide | |
CAS RN |
1060816-61-6 | |
| Record name | 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)


![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
